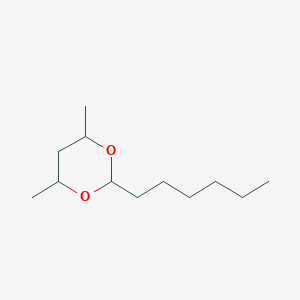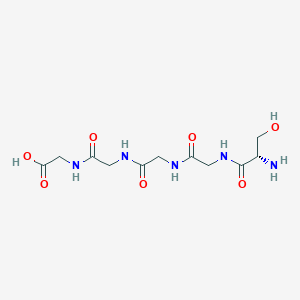
L-Serylglycylglycylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serylglycylglycylglycylglycine is a peptide compound composed of a sequence of amino acids: serine, glycine, glycine, glycine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, serine, to the resin. Subsequent amino acids (glycine in this case) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired quantity and purity. Solution-phase synthesis can be advantageous for producing larger quantities, but it requires more complex purification steps.
Análisis De Reacciones Químicas
Types of Reactions
L-Serylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at the serine residue, potentially forming serine derivatives.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymatic proteases.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or performic acid.
Substitution: Achieved through the use of specific reagents like N-hydroxysuccinimide (NHS) esters for amino acid substitution.
Major Products
The major products of these reactions include shorter peptide fragments from hydrolysis, oxidized serine derivatives, and modified peptides with substituted amino acids.
Aplicaciones Científicas De Investigación
L-Serylglycylglycylglycylglycine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Materials Science: Utilized in the development of peptide-based materials and nanostructures for biomedical applications.
Mecanismo De Acción
The mechanism of action of L-Serylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it may modulate the activity of enzymes involved in protein degradation and clearance, such as cathepsins B and L. These interactions can help maintain cellular homeostasis and prevent the accumulation of misfolded proteins.
Comparación Con Compuestos Similares
L-Serylglycylglycylglycylglycine can be compared with other peptides such as:
L-Alanylglycylglycylglycylglycine: Similar structure but with alanine instead of serine, which may alter its biochemical properties.
L-Serylglycylglycylglycine: Shorter peptide with fewer glycine residues, potentially affecting its stability and interactions.
L-Serylglycylglycylglycylalanine: Substitution of the last glycine with alanine, which can influence its chemical reactivity and biological activity.
This compound is unique due to its specific sequence and the presence of multiple glycine residues, which can confer distinct structural and functional properties.
Propiedades
Número CAS |
2543-44-4 |
|---|---|
Fórmula molecular |
C11H19N5O7 |
Peso molecular |
333.30 g/mol |
Nombre IUPAC |
2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H19N5O7/c12-6(5-17)11(23)16-3-9(20)14-1-7(18)13-2-8(19)15-4-10(21)22/h6,17H,1-5,12H2,(H,13,18)(H,14,20)(H,15,19)(H,16,23)(H,21,22)/t6-/m0/s1 |
Clave InChI |
NAJZNFBQMUNOTR-LURJTMIESA-N |
SMILES isomérico |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
SMILES canónico |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


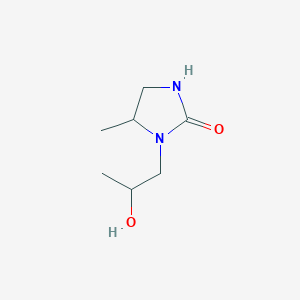
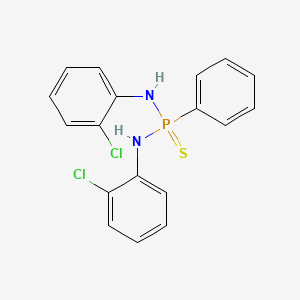
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)

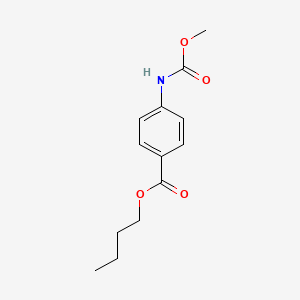
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)
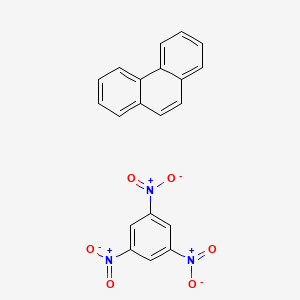
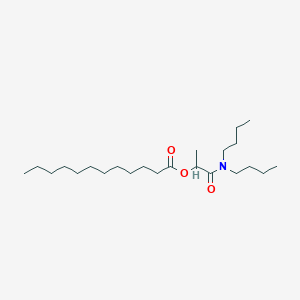

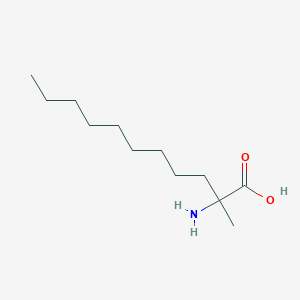
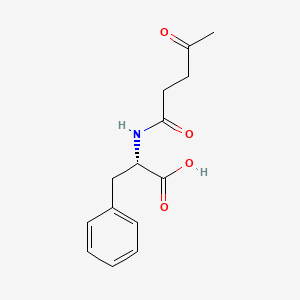
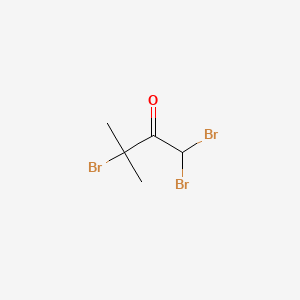
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
